N-Acetyldopamine
Overview
Description
Synthesis Analysis
The synthesis of N-Acetyldopamine has been described through various methods. One notable approach is a two-step chemical synthesis that provides a sufficient quantity for further study. This synthetic method allows for the exploration of NADA's antitumor activity in experimental leukemias in mice, showcasing its potential biomedical applications (Wick & Mui, 1981).
Molecular Structure Analysis
The molecular structure of NADA has been elucidated through the isolation of its derivatives from natural sources, such as the insect Aspongopus chinensis. Compounds like aspongdopamines A and B, which are composed of N-acetyldopamine and adenine, highlight the complex structural diversity of NADA derivatives and their significance in biological systems (Ding et al., 2020).
Chemical Reactions and Properties
NADA undergoes various chemical reactions, particularly during the sclerotization process. It can react with amino acids like histidine, forming adducts that are essential for the hardening of the insect exoskeleton. These reactions are facilitated by enzymes like phenoloxidase, which catalyze the oxidation of NADA to its quinone form, a key intermediate in sclerotization (Xu et al., 1996).
Physical Properties Analysis
The physical properties of NADA and its derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure and functional groups. These properties are crucial for their biological functions and for potential applications in materials science and biomedicine. However, specific studies focusing on the physical properties of NADA were not identified in the available literature.
Chemical Properties Analysis
The chemical properties of NADA, including its reactivity and stability, play a vital role in its biological functions. Its ability to undergo oxidation and to form complex adducts with amino acids and other molecules is fundamental to the processes of sclerotization and melanization in insects. Additionally, the synthesis of NADA derivatives demonstrates its versatility as a chemical building block for the development of pharmacologically active compounds (Andersen, Jacobsen, & Roepstorff, 1980).
Scientific Research Applications
Neuroprotective Properties : N-Acetyldopamine demonstrates the ability to inhibit lipid peroxidation in rat brain homogenates, suggesting potential clinical applications in neuroprotection (Oxenkrug & Requintina, 2005).
Insect Cuticle Sclerotization : It plays a crucial role in the sclerotization process of insect cuticles. For instance, in blowflies, N-acetyldopamine is a metabolite involved in the sclerotization of the imaginal cuticle (Sekeris, 1964).
Enzyme Inhibition : N-Acetyldopamine has been found to inhibit sepiapterin reductase competitively, without affecting cell growth in certain human cell lines (Smith, Duch, Edelstein, & Bigham, 1992).
Analytical Biochemistry Applications : Its measurement in ganglia and individual neurons from gastropod mollusks has been achieved using a rapid radioenzymatic assay, highlighting its analytical utility (McCaman, McCaman, & Stetzler, 1979).
Role in Insect Physiology : N-acetyldopamine is a principal sclerotizing agent in insects, synthesized by N-acetyltransferase in the presence of acetyl CoA (Li & Nappi, 1992).
Renoprotective Effects : Derivatives isolated from the insect Aspongopus chinensis have shown the ability to inhibit renal fibrosis in rat kidney epithelial cells (Ding et al., 2020).
Anticancer Potential : N-acetyldopamine dimers from Periostracum cicadae exhibit biological activities against human cancer cells (Liu et al., 2019). Moreover, it has shown significant antitumor activity in experimental leukemias in mice (Wick & Mui, 1981).
Anti-inflammatory Activities : Tetrapolymers of N-acetyldopamine derived from Periostracum Cicadae demonstrate anti-inflammatory effects (Yang, Li, Li, & Wang, 2012).
Presence in Human Biofluids : It has been identified in human urine and kidneys, with a significant portion excreted as conjugated N-acetyldopamine (Elchisak & Hausner, 1984).
Cytotoxic Properties : Derivatives of N-acetyldopamine from various medicinal insects have demonstrated cytotoxicities against selected cancer cell lines in vitro (Luo et al., 2012; Jiang et al., 2012).
Safety And Hazards
Future Directions
Five new racemic N-acetyldopamine (NADA) trimers, asponchimides A−E, were isolated from Aspongopus chinensis, a prominent traditional Chinese medicinal insect employed for alleviating pain, treating indigestion, and addressing kidney ailments . This contribution adds new facets to the chemistry and biological activity of insect-derived nonpeptide .
properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAJYZMIPNPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179656 | |
Record name | N-Acetyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyldopamine | |
CAS RN |
2494-12-4 | |
Record name | N-Acetyldopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2494-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyldopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2494-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,4-dihydroxyphenethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Acetyldopamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU97G37EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Acetyldopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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